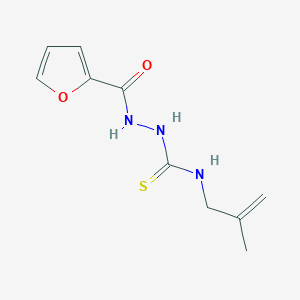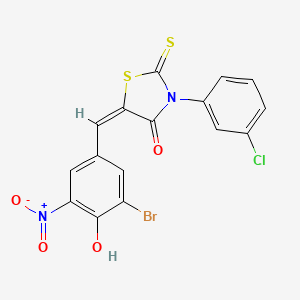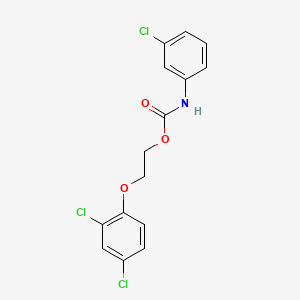![molecular formula C25H32N2O3 B5199393 4-{2-[(4-butylphenyl)amino]-2-oxoethoxy}-N-cyclohexylbenzamide](/img/structure/B5199393.png)
4-{2-[(4-butylphenyl)amino]-2-oxoethoxy}-N-cyclohexylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[(4-butylphenyl)amino]-2-oxoethoxy}-N-cyclohexylbenzamide, commonly known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the field of biomedical research due to its potential application in the treatment of various diseases. BAY 11-7082 is a synthetic compound that was first developed by Bayer AG, a German pharmaceutical company, in the early 2000s. Since then, it has been extensively studied for its various pharmacological properties and has shown promising results in preclinical studies.
Wirkmechanismus
BAY 11-7082 inhibits the activity of NF-κB by covalently modifying the cysteine residues of the protein. This modification prevents the activation of NF-κB and leads to the downregulation of its downstream target genes. NF-κB is a key regulator of immune and inflammatory responses, and its dysregulation has been implicated in various diseases, including cancer, autoimmune disorders, and inflammation.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have various biochemical and physiological effects, including the inhibition of NF-κB activity, the reduction of inflammation, and the suppression of cancer cell growth. It has also been shown to modulate the expression of various genes involved in immune and inflammatory responses.
Vorteile Und Einschränkungen Für Laborexperimente
BAY 11-7082 has several advantages for lab experiments, including its high potency and specificity for NF-κB inhibition. It is also relatively easy to synthesize and has a long shelf life. However, one of the limitations of BAY 11-7082 is its potential toxicity, which can vary depending on the cell type and concentration used. It is important to carefully optimize the concentration of BAY 11-7082 for each experiment to avoid potential toxic effects.
Zukünftige Richtungen
There are several potential future directions for the research on BAY 11-7082. One area of interest is the development of more potent and selective inhibitors of NF-κB that can be used in clinical settings. Another area of interest is the investigation of the role of NF-κB in various diseases and the potential therapeutic applications of NF-κB inhibitors. Additionally, the use of BAY 11-7082 in combination with other drugs or therapies is an area of active research. Overall, BAY 11-7082 has shown promising results in preclinical studies, and further research is needed to fully understand its potential as a therapeutic agent.
Synthesemethoden
The synthesis of BAY 11-7082 involves a multi-step process that starts with the reaction of 4-bromobenzaldehyde with butylamine to form 4-(butylamino)benzaldehyde. This intermediate is then reacted with cyclohexylamine and acetic anhydride to form 4-{2-[(4-butylphenyl)amino]-2-oxoethoxy}-N-cyclohexylbenzamide. The synthesis of BAY 11-7082 is a complex process that requires expertise in organic chemistry and specialized equipment.
Wissenschaftliche Forschungsanwendungen
BAY 11-7082 has been extensively studied for its potential application in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses. By inhibiting NF-κB, BAY 11-7082 can reduce inflammation and suppress the growth of cancer cells.
Eigenschaften
IUPAC Name |
4-[2-(4-butylanilino)-2-oxoethoxy]-N-cyclohexylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O3/c1-2-3-7-19-10-14-22(15-11-19)26-24(28)18-30-23-16-12-20(13-17-23)25(29)27-21-8-5-4-6-9-21/h10-17,21H,2-9,18H2,1H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMHNFWTMAKTRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[(4-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B5199336.png)


![3-cyclohexyl-5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5199365.png)

![ethyl N-[4-(ethylthio)benzoyl]glycinate](/img/structure/B5199377.png)

![4-ethoxy-N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5199394.png)
![N-{2-[2-(2,6-dichlorophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5199396.png)
![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzamide](/img/structure/B5199411.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)cyclohexanamine](/img/structure/B5199419.png)
